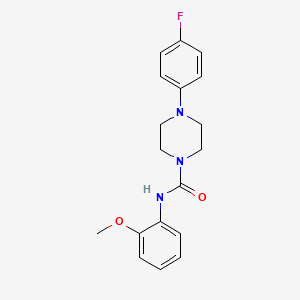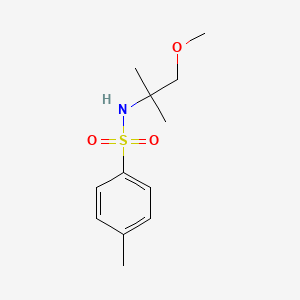![molecular formula C16H15FN2OS B5750560 4-ethyl-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5750560.png)
4-ethyl-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide, commonly known as EFAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFAB belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
科学的研究の応用
EFAB has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, EFAB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, EFAB has been studied for its potential neuroprotective effects and ability to improve cognitive function. In infectious diseases, EFAB has been shown to have antimicrobial activity against a wide range of pathogens.
作用機序
EFAB exerts its biological effects by inhibiting ribonucleotide reductase, an enzyme involved in DNA synthesis. This inhibition leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA replication. EFAB also induces oxidative stress and activates the p53 signaling pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
EFAB has been shown to have a wide range of biochemical and physiological effects. In cancer cells, EFAB induces apoptosis, inhibits angiogenesis, and inhibits tumor growth. In neurodegenerative diseases, EFAB has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, EFAB has been shown to have antimicrobial activity against a wide range of pathogens.
実験室実験の利点と制限
EFAB has several advantages for lab experiments, including its high purity, stability, and ability to penetrate cell membranes. However, EFAB also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for EFAB research, including exploring its potential applications in combination with other drugs, investigating its effects on different types of cancer cells, and studying its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of EFAB.
Conclusion:
In conclusion, EFAB is a promising compound with potential applications in various scientific research fields. Its ability to inhibit ribonucleotide reductase and induce apoptosis makes it a promising candidate for cancer treatment, while its neuroprotective effects and antimicrobial activity make it a potential candidate for the treatment of neurodegenerative diseases and infectious diseases. Further research is needed to fully understand the potential of EFAB and optimize its use in scientific research.
合成法
EFAB can be synthesized by reacting 4-ethylbenzoyl isothiocyanate with 3-fluoroaniline and thiosemicarbazide. The product is then purified by recrystallization to obtain EFAB in high purity.
特性
IUPAC Name |
4-ethyl-N-[(3-fluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-2-11-6-8-12(9-7-11)15(20)19-16(21)18-14-5-3-4-13(17)10-14/h3-10H,2H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCUBQUTGQVYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B5750501.png)
![4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B5750504.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5750512.png)


![3-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl acetate](/img/structure/B5750541.png)
![2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5750542.png)

![N-(4-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5750575.png)

